molecular formula C25H21NO7 B15113159 2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid

2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid

Cat. No.: B15113159
M. Wt: 447.4 g/mol
InChI Key: OCAWQFIVEVCIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid is a structurally complex propanoic acid derivative characterized by two phenylcarbonyloxy groups at positions 2 and 3, and an N-benzylcarbamoyl substituent at position 3.

Properties

Molecular Formula

C25H21NO7

Molecular Weight

447.4 g/mol

IUPAC Name

2,3-dibenzoyloxy-4-(benzylamino)-4-oxobutanoic acid

InChI

InChI=1S/C25H21NO7/c27-22(26-16-17-10-4-1-5-11-17)20(32-24(30)18-12-6-2-7-13-18)21(23(28)29)33-25(31)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,26,27)(H,28,29)

InChI Key

OCAWQFIVEVCIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid typically involves multiple steps, starting with the preparation of the core propanoic acid structure. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the oxidation of primary alcohols to the corresponding carboxylic acids using environmentally benign oxidants such as hydrogen peroxide . This method is advantageous due to its high efficiency and selectivity, as well as its potential for scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-yl)carbamoyl]propanoic acid (CAS 2227199-14-4): This compound shares a nearly identical backbone with the target molecule but substitutes the N-benzylcarbamoyl group with an N-isopropylcarbamoyl moiety. The benzyl group in the target compound increases molar mass (estimated ~433.42 g/mol vs.
  • Propanoic Acid Derivatives (e.g., 3-Aminopropanoic acid): Simpler derivatives like 3-aminopropanoic acid (pKa 3.55) exhibit zwitterionic behavior in aqueous solutions, contrasting with the target compound’s likely reduced solubility due to bulky aromatic substituents. The electron-withdrawing carbamoyl and carbonyloxy groups in the target molecule may further lower its acidity compared to unsubstituted propanoic acid (pKa 4.88) .

Functional Group Analysis

  • Carbamoyl vs. Ester Groups :
    The N-benzylcarbamoyl group in the target compound is less prone to hydrolysis than ester-containing analogues like 2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate. This stability could prolong biological half-life or enhance durability in industrial applications .

  • Aromatic vs. Fluorinated Substituents: Fluorinated propanoic acid derivatives (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoic acid) exhibit extreme chemical inertness and lipid solubility. In contrast, the target compound’s aromatic groups may favor specific binding interactions (e.g., with aromatic receptors or enzymes) but reduce environmental persistence .

Physical and Chemical Properties

  • Solubility: Bulky substituents like diphenylcarbonyloxy and N-benzylcarbamoyl likely reduce aqueous solubility compared to smaller derivatives (e.g., 1-propanol or 3-aminopropanoic acid).
  • Thermal Stability :
    Aromatic stacking interactions may enhance thermal stability relative to aliphatic esters or fluorinated compounds.

Data Tables

Compound Name Molecular Formula Molar Mass (g/mol) pKa Key Properties Source
2,3-Diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid C24H19NO7 433.42 (estimated) N/A High lipophilicity, aromatic substituents -
(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-yl)carbamoyl]propanoic acid C21H21NO7 399.39 N/A Stereospecificity, moderate solubility
Propanoic acid C3H6O2 74.08 4.88 Water-soluble, simple carboxylic acid
3-Aminopropanoic acid C3H7NO2 89.09 3.55 Zwitterionic, biochemical relevance
2,2,4-Trimethyl-1,3-pentanediol-1-isobutyrate C12H22O3 214.30 N/A Ester, plasticizer applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.